molecular formula C45H76O3 B039134 15-Ketosteryl oleate CAS No. 112757-40-1

15-Ketosteryl oleate

Cat. No. B039134
M. Wt: 665.1 g/mol
InChI Key: LRKJKOWMCBGBRK-YREAXYLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Ketosteryl oleate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of cholesterol ester and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 15-Ketosteryl oleate is not fully understood. However, it has been suggested that it exerts its effects by regulating the expression of genes involved in lipid metabolism and inflammation. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.

Biochemical And Physiological Effects

15-Ketosteryl oleate has been found to exhibit various biochemical and physiological effects. It has been found to regulate lipid metabolism by inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT) and promoting the efflux of cholesterol from cells. It has also been found to exhibit anti-inflammatory and anti-oxidative properties by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

15-Ketosteryl oleate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a high degree of stability. However, it also has some limitations, such as its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 15-Ketosteryl oleate. One direction is to investigate its potential applications in the treatment of various diseases, such as atherosclerosis and Alzheimer's disease. Another direction is to explore its mechanism of action and identify the specific genes and pathways that it regulates. Additionally, further studies are needed to determine the optimal dosage and administration of 15-Ketosteryl oleate for therapeutic use.
Conclusion:
In conclusion, 15-Ketosteryl oleate is a promising compound with potential applications in scientific research. Its synthesis method is straightforward, and it exhibits various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and identify its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 15-Ketosteryl oleate involves the reaction of cholesterol oleate with potassium tert-butoxide and methyl ethyl ketone. The reaction is carried out at a temperature of 60°C for 24 hours, and the resulting product is purified using column chromatography. The yield of the synthesis process is approximately 70%.

Scientific Research Applications

15-Ketosteryl oleate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of various diseases such as atherosclerosis, Alzheimer's disease, and cancer. It has also been found to regulate lipid metabolism and inhibit the proliferation of cancer cells.

properties

CAS RN

112757-40-1

Product Name

15-Ketosteryl oleate

Molecular Formula

C45H76O3

Molecular Weight

665.1 g/mol

IUPAC Name

[(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate

InChI

InChI=1S/C45H76O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)26-27-38-39(44)29-31-45(6)40(33-41(46)43(38)45)35(4)24-22-23-34(2)3/h14-15,34-37,39-40H,7-13,16-33H2,1-6H3/b15-14+/t35-,36+,37+,39+,40-,44+,45-/m1/s1

InChI Key

LRKJKOWMCBGBRK-YREAXYLSSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C4C(=O)C[C@@H]([C@]4(CC[C@@H]32)C)[C@H](C)CCCC(C)C)C

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C

synonyms

15-ketosteryl oleate
5alpha-cholest-8(14)-en-3beta-ol-15-one oleate ester
cholest-8(14)-en-3-yl-15-one oleate

Origin of Product

United States

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